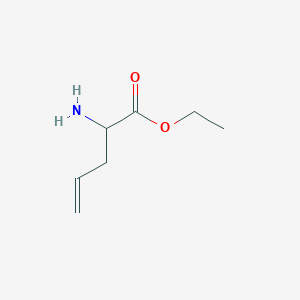![molecular formula C23H13FN2O3 B2801850 2-(2-fluorophenyl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896854-07-2](/img/structure/B2801850.png)
2-(2-fluorophenyl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2-fluorophenyl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione” is a derivative of pyrano[2,3-d]pyrimidine-2,4-dione . Pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been studied as potential inhibitors against Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage .
Synthesis Analysis
The synthesis of pyrano[2,3-d]pyrimidine-2,4-dione derivatives involves treating cyclic compounds containing an active methylene group with thiophen-2-carbaldehyde and malononitrile in a solution of water:ethanol (1:1 ratio) as a three-component system for 2 hours .Chemical Reactions Analysis
The chemical reactions involving pyrimidines are diverse. Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .Applications De Recherche Scientifique
Synthesis and Characterization
Researchers have developed novel methods for synthesizing heteroannulated compounds containing chromenopyridopyrimidines and chromenopyrimidotriazines, demonstrating diverse inhibitory effects toward tested microorganisms. Such compounds are characterized using spectral and elemental microanalysis, emphasizing their antimicrobial evaluation (Esam S Allehyani, 2022).
Another study presents the Brønsted acidic ionic liquid-catalyzed synthesis of chromeno pyrimidinone derivatives, showcasing their in vitro antimicrobial activity against various bacterial and fungal strains (Janardhan Banothu & Rajitha Bavanthula, 2012).
Antimicrobial and Antitubercular Activities
The compound has been investigated for its antimicrobial and antitubercular activities. For instance, derivatives synthesized from 2-amino-4-phenyl-4H-chromene-3-carbonitrile showed pronounced activities against Mycobacterium tuberculosis H37Rv and various bacterial and fungal strains (Nimesh R. Kamdar et al., 2011).
Novel Synthetic Approaches
Innovative synthetic methodologies have been developed to create derivatives of chromeno[2,3-d]pyrimidine-4,5-dione, such as a method leading to substituted compounds at a nitrogen atom, which broadens the scope of potential biological activities of these compounds (V. A. Osyanin et al., 2014).
Applications in Sensing and Catalysis
The compound's derivatives have found applications in sensing, such as a colorimetric chemosensor for Hg2+ ions, demonstrating the versatility of these molecules beyond their biological activities. This synthesis approach highlights the potential of chromeno[2,3-d]pyrimidine-4,5-dione derivatives in environmental monitoring and analytical chemistry (Negar Jamasbi et al., 2021).
Mécanisme D'action
Target of Action
Similar pyrimidine derivatives have been reported to inhibit cdk2 , a protein kinase involved in cell cycle regulation, and PARP-1 , a protein involved in DNA repair. These targets play crucial roles in cellular processes such as cell cycle progression and DNA repair, respectively.
Mode of Action
It can be inferred from related studies that pyrimidine derivatives may interact with their targets by binding to the active sites of the enzymes, thereby inhibiting their function . This interaction can lead to changes in cellular processes regulated by these targets, such as cell cycle progression and DNA repair.
Biochemical Pathways
Inhibition of CDK2 can lead to cell cycle arrest , while inhibition of PARP-1 can compromise the DNA repair mechanism, leading to genomic dysfunction and cell death .
Pharmacokinetics
It is noted that most of the synthesized pyrano[2,3-d]pyrimidine-2,4-dione derivatives were predicted to have good pharmacokinetic properties in a theoretical kinetic study . These properties can impact the bioavailability of the compound, influencing its efficacy and safety.
Result of Action
Based on the potential targets, it can be inferred that the compound may induce cell cycle arrest and compromise dna repair mechanisms, leading to genomic dysfunction and cell death .
Orientations Futures
Propriétés
IUPAC Name |
2-(2-fluorophenyl)-3-phenylchromeno[2,3-d]pyrimidine-4,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13FN2O3/c24-17-12-6-4-10-15(17)21-25-22-19(20(27)16-11-5-7-13-18(16)29-22)23(28)26(21)14-8-2-1-3-9-14/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBDVNARGIPDDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC3=C(C2=O)C(=O)C4=CC=CC=C4O3)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Triethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,1,2-ethanetricarboxylate](/img/structure/B2801767.png)
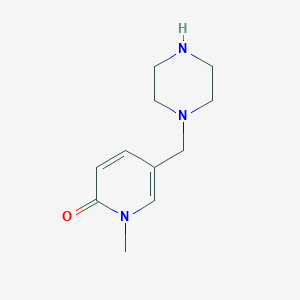
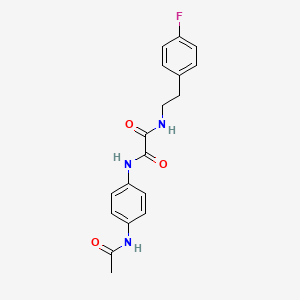
![N~3~-(3,4-dimethoxyphenethyl)-7-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2801772.png)
![N-(4-butylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2801773.png)
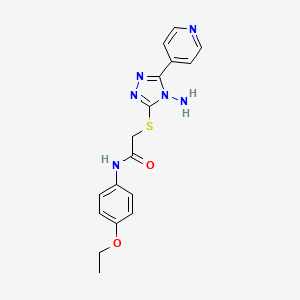
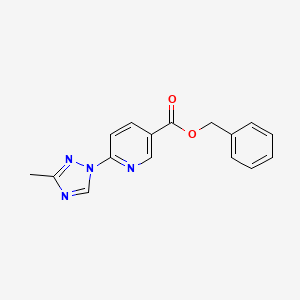
![Tert-butyl 2-[1-(aminomethyl)cyclopentyl]acetate](/img/structure/B2801776.png)

![trans-3,3a,4,5,6,6a-hexahydro-1H-furo[3,4-c]pyrrole;hydrochloride](/img/structure/B2801778.png)
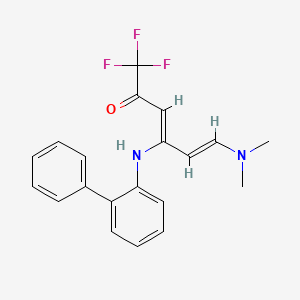
![3-Bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2801781.png)
